2-Benzylidene-1h-indene-1,3(2h)-dione chemical properties and structure
2-Benzylidene-1h-indene-1,3(2h)-dione chemical properties and structure
An In-depth Technical Guide to 2-Benzylidene-1H-indene-1,3(2H)-dione: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzylidene-1H-indene-1,3(2H)-dione, a molecule of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its anticancer mechanism of action.
Chemical Structure and Identifiers
2-Benzylidene-1H-indene-1,3(2H)-dione is an organic compound featuring a benzylidene group substituted at the 2-position of an indane-1,3-dione core. This extended conjugated system is responsible for its chromophoric properties and chemical reactivity.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-benzylideneindene-1,3-dione | [1] |
| CAS Number | 5381-33-9 | [1][2][3] |
| Molecular Formula | C₁₆H₁₀O₂ | [1][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | [1] |
| InChI Key | OPKPFEWFKYKJCF-UHFFFAOYSA-N |[1] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-Benzylidene-1H-indene-1,3(2H)-dione are summarized in Table 2. While the melting point for the parent compound is not definitively reported in the cited literature, values for closely related derivatives suggest a melting point in the range of 150-200 °C. Qualitatively, its solubility is expected to be low in water but good in various organic solvents, similar to its parent scaffold, 1,3-indandione.
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 234.25 g/mol | [1][3] |
| Exact Mass | 234.068079557 Da | [2] |
| Density | 1.306 g/cm³ | [2] |
| Boiling Point | 432.2 °C at 760 mmHg | [2] |
| Flash Point | 161.4 °C | [2] |
| XLogP3 | 3.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 |[2] |
Spectroscopic analysis is crucial for the identification and characterization of the compound. Table 3 provides a summary of its key spectral data.
Table 3: Spectroscopic Data
| Spectrum | Data | Reference |
|---|---|---|
| ¹H NMR | (200 MHz, CDCl₃) δ (ppm): 8.43 (m, 2H), 8.00 (m, 2H), 7.89 (s, 1H), 7.81 (m, 2H), 7.51 (m, 3H) | [4] |
| ¹³C NMR | (50 MHz, CDCl₃) δ (ppm): 190.29, 189.02, 146.99, 142.90, 140.02, 135.41, 135.21, 134.13, 133.19, 133.04, 129.13, 128.78, 123.33 | [4] |
| Infrared (IR) | (KBr Pellet) ν (cm⁻¹): 1683.75 (C=O, conjugated ketone), 1586.17 (C=C, aromatic) | [5] |
| UV-Visible | (in CHCl₃) λₘₐₓ (nm): 264, 345 |[5] |
Experimental Protocols: Synthesis
The synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione is most commonly achieved via the Knoevenagel condensation. Below are two detailed protocols.
Protocol 1: Classical Knoevenagel Condensation
This method utilizes a basic catalyst in an organic solvent with azeotropic removal of water to drive the reaction to completion.
Procedure:
-
To a solution of 1,3-indandione (0.1 mol) and a catalytic amount of piperidine in 500 mL of dry benzene, add benzaldehyde (0.1 mol).
-
Heat the mixture to reflux. The water generated during the reaction is removed using a Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-5 hours), evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid residue from ethanol to yield the pure 2-benzylidene-1,3-indandione product.
Protocol 2: Green Synthesis Using a Task-Specific Ionic Liquid
This modern approach offers an environmentally benign, solvent-free, and highly efficient alternative.[6][7]
Procedure:
-
In a reaction vial, mix benzaldehyde (0.25 mmol), indan-1,3-dione (0.25 mmol), and the task-specific ionic liquid 2-hydroxyethylammonium formate (2-HEAF, 0.1 mmol).[6]
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 minutes.[6]
-
Monitor the reaction completion by TLC.[6]
-
Upon completion, add 5 mL of water to the vial. This will cause the immediate precipitation of the pure product.[6][7]
-
Filter the precipitated solid and wash thoroughly with water to afford the desired product in high yield (typically >95%).[6]
Biological Activity and Mechanism of Action
Derivatives of the 2-benzylidene-1,3-indandione scaffold have demonstrated significant biological activities, including antimicrobial and potent anticancer properties.[5][8]
Anticancer Activity
The primary mechanism of anticancer action for this class of compounds is the inhibition of tubulin polymerization .[9][10] By binding to the colchicine site on β-tubulin, these molecules disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function is critical, as it leads to a cascade of events culminating in cancer cell death.
The key consequences of tubulin polymerization inhibition are:
-
Cell Cycle Arrest: Disruption of the mitotic spindle, a structure essential for chromosome segregation, prevents cells from completing mitosis. This triggers a mitotic checkpoint, leading to cell cycle arrest, predominantly in the G2/M phase.[11]
-
Induction of Apoptosis: Prolonged mitotic arrest initiates the intrinsic pathway of apoptosis (programmed cell death). This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xL, leading to mitochondrial outer membrane permeabilization.[11] This, in turn, triggers the activation of downstream executioner caspases, such as caspase-3 and caspase-7.[8][11]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP is a hallmark of apoptosis and ensures the efficient execution of the cell death program.[8][11]
Studies have shown that these compounds can induce apoptosis in various human cancer cell lines, including leukemia (HL-60) and colorectal cancer (HCT116) cells.[8][11]
References
- 1. 2-Benzylidene-1,3-indandione | C16H10O2 | CID 237822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-benzylidene-1H-indene-1,3(2H)-dione|5381-33-9|lookchem [lookchem.com]
- 3. Buy 2-Benzylidene-1h-indene-1,3(2h)-dione | 5381-33-9 [smolecule.com]
- 4. imedpub.com [imedpub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-diaryl-2-propenones and 2-benzylidene-1,3-indandiones: a quest for compounds displaying greater toxicity to neoplasms than normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.tue.nl [research.tue.nl]
- 11. Benzylidenetetralones, cyclic chalcone analogues, induce cell cycle arrest and apoptosis in HCT116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
